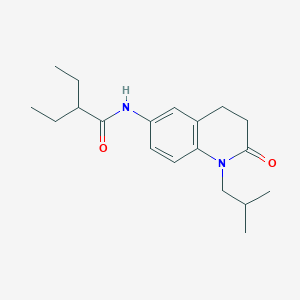
2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide” is a complex organic molecule. It contains functional groups such as an amide and a tetrahydroquinoline, which is a type of heterocyclic compound .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, amide bonds can be formed through the reaction of a carboxylic acid and an amine. The tetrahydroquinoline could potentially be synthesized through a Povarov reaction or similar methods .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic tetrahydroquinoline and the flexible alkyl chains .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, polarity, and functional groups. These could influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Alkaloid Derivatives from Teclea Natalensis : A study identified furoquinoline alkaloids derived from Teclea natalensis, including compounds structurally related to tetrahydroquinoline (Tarus, Coombes, Crouch, Mulholland, & Moodley, 2005).
Synthesis of Pyrimido[4,5-b]indoles and Diethyl 4-Hydroxyquinoline-2,3-dicarboxylate : This research discusses the synthesis of derivatives from compounds similar to tetrahydroquinoline (Kaptı, Dengiz, & Balcı, 2016).
Helquinoline, a Tetrahydroquinoline Antibiotic : A new tetrahydroquinoline derivative, helquinoline, was identified with significant biological activity against bacteria and fungi (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).
Analgesic and Spasmolytic Properties : Substituted tetrahydroisoquinolines were synthesized, and several compounds showed notable analgesic and spasmolytic properties (Brossi, Besendrof, Pellmont, Walter, & Schinder, 1960).
Synthesis of Pyrrolo[2,1-a]isoquinolines : This study reports on the reaction of isoquinoline with ethyl bromopyruvate to produce compounds with structural similarities to tetrahydroquinoline (Yavari, Hossaini, & Sabbaghan, 2006).
Synthesis of Oxy Amides Derived from Cycloalka[c]- and Pyrano[3,4-c]pyridines : This study involved synthesizing acetamide derivatives which underwent Smiles type rearrangement to form tetrahydroquinoline-related compounds (Sirakanyan, Ghazaryan, Hakobyan, & Hovakimyan, 2020).
Solubility Transitions of Poly(2-oxazoline)s : The study explored the solubility behavior of poly(2-oxazoline)s, emphasizing the structural influence on solubility, potentially relevant to tetrahydroquinoline derivatives (Lambermont-Thijs, Kuringen, Put, Schubert, & Hoogenboom, 2010).
Synthesis of Polycondensed Heterocycles : A novel spiro-polycondensed heterocyclic system was synthesized starting from a dihydroquinoline ring system, related to tetrahydroquinoline (Gemma, Campiani, Butini, Morelli, Minetti, Tinti, & Nacci, 2002).
Asymmetric Pictet–Spengler Reaction in Synthesis of Natural Products : This review highlights the use of the Pictet–Spengler Reaction to synthesize tetrahydroisoquinolines, crucial in natural product chemistry (Heravi, Zadsirjan, & Malmir, 2018).
Anticancer Agents Targeting Topoisomerase I : The study identified novel isoquino[4,3-c]cinnolin-12-ones as potent topoisomerase I-targeting agents with significant anticancer activity (Ruchelman, Singh, Ray, Wu, Yang, Zhou, Liu, Liu, & LaVoie, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-5-14(6-2)19(23)20-16-8-9-17-15(11-16)7-10-18(22)21(17)12-13(3)4/h8-9,11,13-14H,5-7,10,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKAKZAPKRMQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

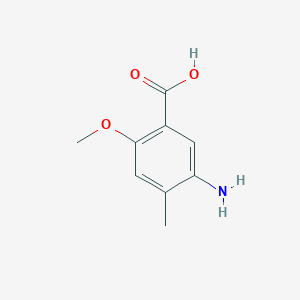
![Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2657419.png)

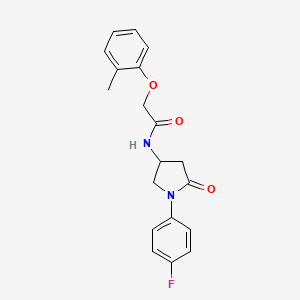
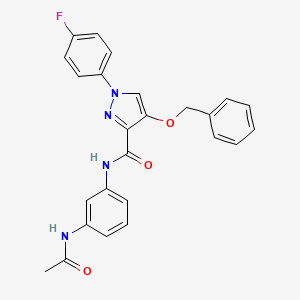


![(E)-2-amino-1-(benzylideneamino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2657427.png)
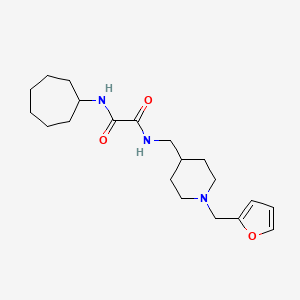
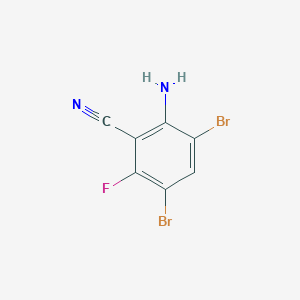
![3-[(4-tert-butylphenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2657431.png)

![N-Methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]prop-2-enamide](/img/structure/B2657433.png)
